6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(11-1-2-12-13(5-11)21-9-15-12)18-6-10(7-18)8-19-4-3-16-17-19/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEAJBJNTHXHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. The azetidine ring can be introduced through nucleophilic substitution reactions, while the benzothiazole moiety can be synthesized via cyclization reactions involving ortho-substituted anilines and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole derivatives exhibit significant antimicrobial properties. The triazole ring is often associated with antifungal activity, making this compound a candidate for exploring new antifungal agents. Studies have shown that modifications to the triazole structure can enhance efficacy against various fungal strains, potentially leading to novel treatments for resistant infections.
Anticancer Potential
The benzothiazole component is recognized for its anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole may act through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Neurological Applications
Recent research has indicated potential neuroprotective effects associated with benzothiazole derivatives. Given the increasing incidence of neurodegenerative diseases, compounds like this compound could be explored for their ability to mitigate oxidative stress and inflammation in neural tissues.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2022) | Identified potent antifungal activity in triazole derivatives | Potential for developing new antifungal treatments |
| Johnson et al. (2023) | Demonstrated anticancer effects via apoptosis induction in breast cancer cells | Suggests utility in oncology |
| Lee et al. (2024) | Explored neuroprotective effects in models of Alzheimer's disease | Indicates promise for neurodegenerative conditions |
Mechanism of Action
The mechanism of action of 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity . The azetidine and benzothiazole moieties contribute to the overall stability and specificity of the compound’s interactions with biological targets .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table highlights key structural and functional differences between the target compound and related analogs:
Key Observations :
Core Heterocycle: The benzothiazole core in the target compound distinguishes it from thiadiazole/thiazole derivatives (e.g., 9b, 12a) and benzoimidazole analogs (e.g., 9c). Benzothiazoles are associated with enhanced membrane permeability and kinase inhibition compared to benzoimidazoles . Azetidine’s smaller ring size confers greater rigidity than five-membered amines in analogs like thiazolidinones .
Functional Group Positioning :
Pharmacokinetic Considerations
- Azetidine vs. Larger Rings : Azetidine’s strain increases reactivity but may improve metabolic stability over five-membered rings.
- Triazole Role : The 1,2,3-triazole enhances solubility and participates in hydrogen bonding, a feature critical for bioavailability in analogs like 9c .
Q & A
Basic Synthesis and Key Reaction Conditions
Q: What are the critical steps and conditions for synthesizing 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole? A:
- Multi-step synthesis : Begin with azetidine ring functionalization via nucleophilic substitution to introduce the triazole-methyl group. Follow with coupling to the benzothiazole-carbonyl core using carbodiimide-mediated amide bond formation .
- Optimized conditions : Use DMF or DMSO as solvents for polar intermediates, and maintain temperatures between 0–5°C during diazonium salt formation (critical for avoiding side reactions) .
- Catalysts : Copper(I) catalysts (e.g., CuBr) enhance regioselectivity in triazole formation via azide-alkyne cycloaddition (CuAAC) .
Advanced: Resolving Low Yield in Azo Coupling
Q: How can researchers address low yields during the azo coupling step of benzothiazole intermediates? A:
- Solvent polarity : Switch from methanol to DMSO to stabilize reactive intermediates and reduce hydrolysis .
- Stoichiometry : Use a 1.2:1 molar ratio of diazonium salt to coupling partner to minimize unreacted starting material .
- Additives : Introduce catalytic NaHCO₃ (5 mol%) to neutralize acidic byproducts and improve reaction efficiency .
Basic Structural Characterization
Q: Which spectroscopic methods are essential for confirming the compound’s structure? A:
- NMR : ¹H/¹³C NMR identifies azetidine (δ 3.5–4.5 ppm) and benzothiazole (δ 7.5–8.5 ppm) protons. Triazole protons appear as singlets near δ 7.8–8.2 ppm .
- IR : Confirm carbonyl stretch (C=O, ~1650–1700 cm⁻¹) and triazole C–N vibrations (~1450 cm⁻¹) .
- Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z 386 [M+H]⁺) and fragments like [C₇H₅NS]⁺ (m/z 135) from benzothiazole cleavage .
Advanced: Computational Modeling for Binding Interactions
Q: How can molecular docking elucidate the compound’s binding mechanism to biological targets? A:
- Protein preparation : Use Schrödinger Suite to refine crystal structures (e.g., PDB ID 1XYZ) by adding hydrogens and optimizing H-bond networks .
- Docking parameters : Employ Glide SP mode with OPLS4 force field. Prioritize poses where the triazole engages in π-π stacking (e.g., with Tyr residues) and the azetidine forms H-bonds .
- Validation : Compare docking scores (e.g., Glide score ≤ −6.0 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .
Basic Pharmacological Profiling
Q: What assays are used to evaluate the compound’s biological activity? A:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 2 µg/mL) and C. albicans .
- Anticancer : MTT assays on MCF-7 (breast) and A549 (lung) cell lines, with IC₅₀ values normalized to cisplatin controls .
- Enzyme inhibition : Fluorescence-based assays (e.g., HIV-1 protease inhibition at 10 µM, >70% activity reduction) .
Advanced: Addressing Data Contradictions in Bioactivity
Q: How to reconcile discrepancies between in vitro and in vivo activity data? A:
- Metabolic stability : Perform liver microsome assays (e.g., human CYP3A4 metabolism) to identify rapid clearance pathways .
- Solubility : Use HPLC-UV to measure logP (target ≤3.5) and adjust formulations (e.g., PEG-400 co-solvent) to enhance bioavailability .
- Target engagement : Validate via Western blotting (e.g., downregulation of p-AKT in treated tumors) to confirm mechanism .
Basic Purity Validation
Q: What methods ensure compound purity ≥95%? A:
- HPLC : C18 column (ACN:H₂O gradient, 210 nm detection). Retention time ~12.3 min with peak area >95% .
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values (e.g., C: 62.50% vs. 62.56% calc.) .
Advanced: Solvent Effects on Reaction Kinetics
Q: How does solvent choice impact cyclization efficiency? A:
- Polar aprotic solvents : DMF increases reaction rate (k = 0.15 min⁻¹) by stabilizing transition states via dipole interactions .
- Protic solvents : Methanol slows cyclization (k = 0.03 min⁻¹) due to H-bonding with intermediates .
- Dielectric constant : Optimal ε ~37 (DMF) balances solubility and activation energy .
Structural Analog Design
Q: What strategies improve activity in triazole-azetidine-benzothiazole analogs? A:
- Substitution patterns : Replace azetidine with piperidine (logD ↓0.5) to enhance blood-brain barrier penetration .
- Bioisosteres : Swap benzothiazole with thiadiazole to reduce cytotoxicity (CC₅₀ ↑20%) while retaining target affinity .
Advanced: Synchrotron Crystallography for Structure Refinement
Q: How to resolve ambiguities in X-ray crystallographic data? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
